molecular formula C16H22N2O2 B6035223 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide

1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide

Cat. No. B6035223
M. Wt: 274.36 g/mol
InChI Key: OHVFDYSITWQQEJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is also known as ABT-288 and is a selective and potent agonist for the alpha-7 nicotinic acetylcholine receptor. This receptor is a subtype of the nicotinic acetylcholine receptor family, which is involved in various physiological and pathological processes.

Mechanism of Action

1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide acts as a selective and potent agonist for the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system. When activated by acetylcholine or agonists such as 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide, the alpha-7 nicotinic acetylcholine receptor opens and allows the influx of calcium ions into the cell. This influx of calcium ions activates various intracellular signaling pathways, which ultimately lead to the physiological and pharmacological effects of the receptor.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been demonstrated to improve cognitive function, memory, and attention in various behavioral tasks. Furthermore, it has been suggested that 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide may have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to enhance synaptic plasticity and neurogenesis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is its selectivity and potency for the alpha-7 nicotinic acetylcholine receptor. This allows for specific targeting of this receptor and reduces the potential for off-target effects. Furthermore, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has shown promising results in preclinical studies, and therefore, further research is needed to explore its potential therapeutic applications in various neurological and psychiatric disorders. Some of the future directions for research on 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide include:
1. Investigating the effects of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide on other neurotransmitter systems and their interactions with the alpha-7 nicotinic acetylcholine receptor.
2. Exploring the potential therapeutic applications of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide in other neurological and psychiatric disorders such as Parkinson's disease and autism.
3. Developing more potent and selective agonists for the alpha-7 nicotinic acetylcholine receptor based on the structure of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide.
4. Investigating the potential synergistic effects of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide with other drugs or therapies for neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective and potent agonist activity for the alpha-7 nicotinic acetylcholine receptor makes it an attractive target for drug development. Further research is needed to explore its potential therapeutic applications and to develop more potent and selective agonists for the alpha-7 nicotinic acetylcholine receptor.

Synthesis Methods

The synthesis of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide involves the reaction of 3-(2-methoxyphenyl)-2-propenal and piperidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide.

Scientific Research Applications

1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, memory, and attention in animal models of these disorders. Furthermore, it has been suggested that the alpha-7 nicotinic acetylcholine receptor may play a role in the pathogenesis of these disorders, and therefore, targeting this receptor with selective agonists such as 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide may be a promising therapeutic approach.

properties

IUPAC Name

1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-15-9-3-2-6-13(15)7-4-10-18-11-5-8-14(12-18)16(17)19/h2-4,6-7,9,14H,5,8,10-12H2,1H3,(H2,17,19)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVFDYSITWQQEJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.